molecular formula C10H22N2O2 B3041881 Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 400652-55-3

Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No. B3041881
CAS RN: 400652-55-3
M. Wt: 202.29 g/mol
InChI Key: YWAMFTBALAAREO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) is an organic compound belonging to the class of carbamic acids. It is a colorless, crystalline solid with a molecular formula of C7H17NO2. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, dyes, and polymers. Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) has been widely studied due to its unique properties and its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Chemical Processes

Carbamic acid esters, including the specified compound, are involved in various chemical synthesis processes. For example, they are used in the synthesis of tolylenediisocyanate, a critical component in the production of polyurethanes, through a phosgene-free process. This involves alkoxycarbonylation reactions and pyrolysis steps to yield tolylenediisocyanate and corresponding alcohols (Aso & Baba, 2003).

As Ammonia Equivalent in Chemical Reactions

Carbamic acid esters are used as ammonia equivalents in chemical reactions, particularly in the palladium-catalyzed amination of aryl bromides and chlorides. This allows for the preparation of anilines with sensitive functional groups using these amine derivatives (Mullick et al., 2010).

Chiral Intermediates in Drug Synthesis

These compounds are key intermediates in the synthesis of drugs, such as HIV protease inhibitors. The stereoselective reduction of specific carbamic acid esters using microbial cultures is a critical step in producing these pharmaceuticals with high yield and purity (Patel et al., 2003).

Development of Prodrugs

Carbamic acid esters are also investigated for their potential as prodrugs. They have been synthesized and evaluated as prodrug forms for dopaminergic drugs, showing varying stability and enzymatic activity depending on their substitution patterns (Hansen et al., 1991).

Biocatalytic Synthesis for Antiviral and Antihypertensive Drugs

In the biocatalytic synthesis of chiral intermediates, carbamic acid esters are crucial for producing compounds used in antiviral and antihypertensive medications. This involves microbial reduction and enzymatic processes to achieve high enantiomeric excess and yield (Patel, 1999).

properties

IUPAC Name

tert-butyl N-[(2S)-2-amino-3-methylbutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAMFTBALAAREO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 3
Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 4
Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 5
Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 6
Reactant of Route 6
Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.